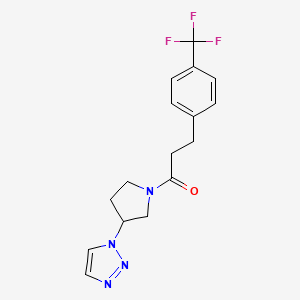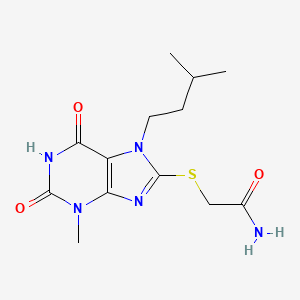
2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide" is a compound of interest due to its unique molecular structure that suggests potential for various chemical reactions and properties. Its analysis is crucial for understanding its potential applications and interactions within chemical systems.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from simpler precursors to gradually build up the desired molecular complexity. For instance, compounds with related structures have been synthesized through reactions involving conversion of amino derivatives to thioacetamide counterparts, highlighting the importance of specific functional group transformations (Miljkovic̄ & Hagel, 1982).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods, including NMR, IR, and MS, alongside X-ray diffraction for crystal structure determination. These techniques provide detailed insights into the molecular geometry, functional groups, and stereochemistry, essential for understanding the compound's chemical behavior (Kataev et al., 2021).
Chemical Reactions and Properties
Compounds similar to "2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide" participate in a variety of chemical reactions, such as intramolecular displacement, cyclization, and condensation, leading to the formation of diverse heterocyclic structures. These reactions are pivotal for tailoring the compound's chemical properties for specific applications (Dyachenko et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are influenced by their molecular structure. X-ray crystallography, in particular, provides detailed information on the compound's solid-state structure, which is crucial for understanding its reactivity and stability (Boeyen et al., 1979).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and participation in specific chemical reactions, are determined by the functional groups present in the compound. Studies on related compounds have highlighted the importance of substituent effects on chemical reactivity and the formation of derivatives with potential biological activities (Sharma et al., 2004).
科学的研究の応用
Neuroprotective and MAO-B Inhibitory Activities
The compound 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, a derivative of theophylline, has been investigated for its neuroprotective effects and monoamine oxidase-B (MAO-B) inhibitory activities. This research identified a specific structure within this compound class that exhibited the lowest neurotoxicity and highest neuroprotection and MAO B inhibitory activity of 28% (Mitkov et al., 2022).
Antagonist for A2B Adenosine Receptors
MRE 2029-F20, a compound closely related to 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, functions as a selective antagonist ligand for A2B adenosine receptors. It binds to human A2B receptors expressed in CHO cells, demonstrating a significant affinity (Baraldi et al., 2004).
Antitumor Activity in Cancer Cell Lines
New derivatives of 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide have demonstrated antitumor activity in breast cancer (MCF7) and leukemic cancer (K562) cell lines. These activities are attributed to their ability to bind and block oncogenic tyrosine kinases, particularly bcr/abl (Sultani et al., 2017).
Applications in PET Tracers for Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1)
Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including those similar to 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, have been synthesized for potential use as PET tracers. These tracers target nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), demonstrating potential applications in neuroimaging and cancer diagnostics (Gao, Wang, & Zheng, 2016).
特性
IUPAC Name |
2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S/c1-7(2)4-5-18-9-10(15-13(18)22-6-8(14)19)17(3)12(21)16-11(9)20/h7H,4-6H2,1-3H3,(H2,14,19)(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMPSMIMLGBVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


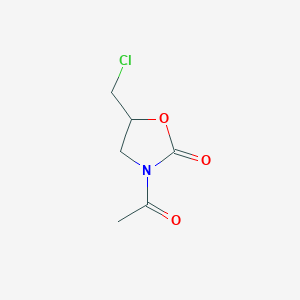
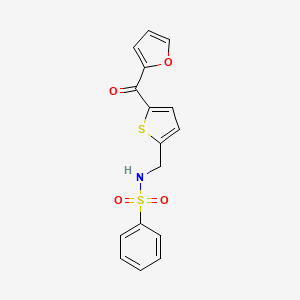
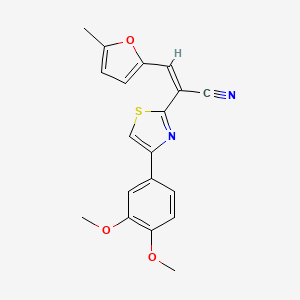
![N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2483524.png)

![3-Methyl-8-[3-(triazol-2-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2483528.png)
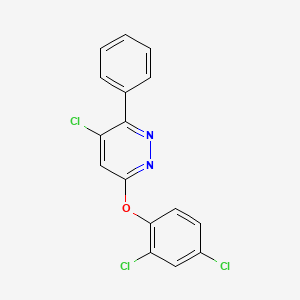
![3-(3,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483530.png)
![[2-(2,4,6-Trifluorophenyl)ethyl]hydrazine](/img/structure/B2483531.png)
![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
